1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine

説明

BenchChem offers high-quality 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

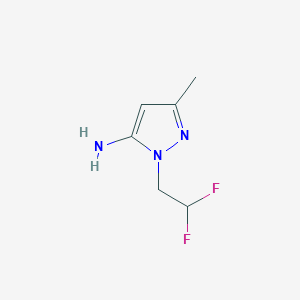

2-(2,2-difluoroethyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3/c1-4-2-6(9)11(10-4)3-5(7)8/h2,5H,3,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNREOHSDUBUQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine: Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine, a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of pyrazole chemistry and data from structurally related analogs, this document offers expert insights into the handling, characterization, and utilization of this compound.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its versatile chemical nature allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of fluorine-containing substituents, such as the 2,2-difluoroethyl group, is a common strategy in modern medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability. The combination of the pyrazole core with a difluoroethyl moiety in 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine suggests its potential as a valuable building block for the development of novel therapeutic agents.[2]

Physicochemical and Spectroscopic Properties

While specific experimental data for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine is not extensively available in the public domain, we can infer its key properties based on its structural components and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C6H9F2N3 | |

| Molecular Weight | 161.15 g/mol | |

| Appearance | Likely a solid at room temperature | Based on related aminopyrazoles which are often solids. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated. | General solubility of substituted pyrazoles. |

| XlogP | ~0.7 | A predicted value for a similar isomer, suggesting moderate lipophilicity.[3] |

Anticipated Spectroscopic Data

Predicting the spectroscopic features of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine is crucial for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 2.1-2.3 ppm), the pyrazole ring proton (a singlet around 5.5-6.0 ppm), the amine protons (a broad singlet), and the difluoroethyl group. The methylene protons adjacent to the nitrogen will appear as a triplet of doublets due to coupling with both the fluorine atoms and the geminal protons. The proton on the carbon bearing the fluorine atoms will exhibit a complex multiplet, a triplet of triplets, due to coupling with the adjacent methylene protons and the two fluorine atoms.[4]

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the methyl carbon, the pyrazole ring carbons, and the two carbons of the difluoroethyl group. The carbon atom bonded to the two fluorine atoms will show a characteristic triplet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR will display a signal for the two equivalent fluorine atoms, likely a triplet due to coupling with the adjacent methylene protons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 161.0765, corresponding to the exact mass of the compound.[3] Common fragmentation patterns would involve the loss of the difluoroethyl side chain.

Synthesis and Reactivity

The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine would likely follow established methodologies for the construction of substituted pyrazoles.

Proposed Synthetic Workflow

A plausible synthetic route involves the condensation of a β-keto nitrile with a substituted hydrazine.

Caption: Proposed synthetic workflow for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5(4H)-one

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add 2,2-difluoroethylhydrazine (1.0 eq).

-

The reaction mixture is heated to reflux and monitored by TLC until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the pyrazolone intermediate.

Step 2: Conversion to 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine

The conversion of the pyrazolone to the corresponding amine can be achieved through various methods, such as conversion to a pyrazole-5-sulfonate followed by amination, or via a chloro intermediate. A more direct approach could involve treatment with a nitrating agent followed by reduction.

Chemical Reactivity

The chemical reactivity of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine is dictated by the pyrazole ring and the primary amine functionality.

-

N-Alkylation and N-Acylation: The primary amine is susceptible to reactions with electrophiles, allowing for the straightforward introduction of various substituents.

-

Diazotization: The amino group can undergo diazotization to form a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.

-

Cyclization Reactions: The 5-aminopyrazole moiety is a versatile precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.[5]

Applications in Drug Discovery

The structural motifs present in 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine make it a highly attractive scaffold for drug discovery.

-

Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology.[1] The amino group at the 5-position provides a convenient handle for the introduction of pharmacophoric groups that can interact with the hinge region of protein kinases.

-

Antimicrobial Agents: Pyrazole derivatives have shown a broad spectrum of antimicrobial activities.[6] The difluoroethyl group can enhance the lipophilicity and metabolic stability of potential drug candidates, potentially leading to improved efficacy.

-

Central Nervous System (CNS) Agents: The ability of fluorine to modulate the physicochemical properties of molecules makes it a valuable tool in the design of CNS-active compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine. Based on related aminopyrazoles, it may be a skin and eye irritant.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine represents a promising building block for the synthesis of novel bioactive molecules. Its unique combination of a proven pyrazole scaffold and a metabolically robust difluoroethyl group makes it a valuable asset for researchers in drug discovery and development. While detailed experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related structures.

References

- Vertex AI Search. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved January 18, 2026.

-

AA Blocks. (n.d.). 5-{[(2,2-difluoroethyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved January 18, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(2,2-difluoroethyl)-1h-pyrazol-5-amine. Retrieved January 18, 2026, from [Link]

-

Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011–2014. [Link]

-

PubChem. (n.d.). 5-methyl-1H-pyrazol-3-amine. Retrieved January 18, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 18, 2026.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 18, 2026.

-

Grošelj, U., Kralj, D., Wagger, J., Dahmann, G., Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

-

Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 524-531. [Link]

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 18, 2026.

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine. Retrieved January 18, 2026, from [Link]

- MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved January 18, 2026.

-

PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]

- MDPI. (n.d.). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Retrieved January 18, 2026.

-

PubChemLite. (n.d.). 1-(2,2-difluoroethyl)-5-methyl-1h-pyrazol-4-amine. Retrieved January 18, 2026, from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 1-(2,2-difluoroethyl)-5-methyl-1h-pyrazol-4-amine (C6H9F2N3) [pubchemlite.lcsb.uni.lu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine (CAS Number 1884163-31-9): Synthesis, Properties, and Applications

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine and its designated CAS number 1884163-31-9. This guide has been constructed by leveraging established principles of organic synthesis, and by drawing parallels with closely related and well-documented chemical analogs. The proposed synthetic routes and predicted properties are based on expert analysis of the constituent chemical moieties.

Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] These five-membered heterocyclic compounds, which feature two adjacent nitrogen atoms, exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[2] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties.[3]

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4] The 2,2-difluoroethyl group, in particular, can serve as a bioisosteric replacement for other functional groups, modulating the electronic properties and conformational preferences of the molecule.[5] Consequently, 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine represents a molecule of significant interest for researchers in drug development, combining the proven pharmacological utility of the aminopyrazole core with the advantageous properties imparted by fluorination.

Physicochemical and Predicted Properties

While experimental data for the target compound is scarce, its key properties can be predicted based on its constituent parts: the 3-methyl-1H-pyrazol-5-amine core and the 2,2-difluoroethyl substituent.

| Property | Predicted Value |

| Molecular Formula | C₆H₉F₂N₃ |

| Molecular Weight | 161.15 g/mol |

| Appearance | Likely a white to light yellow crystalline solid |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO |

| Boiling Point | Predicted to be higher than related non-fluorinated analogs |

| XLogP3 | Estimated to be in the range of 1.0-2.0 |

Proposed Synthetic Pathway

The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine can be logically approached in two main stages: the formation of the 3-methyl-1H-pyrazol-5-amine core, followed by the regioselective N-alkylation to introduce the 2,2-difluoroethyl group.

Synthesis of the 3-methyl-1H-pyrazol-5-amine Core

The most common and efficient method for constructing the aminopyrazole ring is through the condensation of a β-ketonitrile with hydrazine. In this case, the readily available starting material is 3-oxobutanenitrile (acetoacetonitrile).

Experimental Protocol: Synthesis of 3-methyl-1H-pyrazol-5-amine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3-methyl-1H-pyrazol-5-amine as a crystalline solid.[6][7]

N-alkylation with 2,2-difluoroethylating Agent

The N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of regioisomers. However, the regioselectivity can be influenced by factors such as the steric hindrance of the substituents on the pyrazole ring and the choice of the alkylating agent and reaction conditions.[8] For 3-methyl-1H-pyrazol-5-amine, the N1 and N2 positions are electronically and sterically distinct, offering a potential for regioselective alkylation. A common method for this transformation is the reaction with an appropriate 2,2-difluoroethyl halide or triflate in the presence of a base.

Experimental Protocol: Synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine

-

Reaction Setup: To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Addition of Alkylating Agent: Add 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl trifluoromethanesulfonate (1.1-1.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine isomer.[9][10]

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data

The structural elucidation of the final compound would rely on standard spectroscopic techniques.

-

¹H NMR: The spectrum is expected to show a characteristic triplet of triplets for the -CHF₂ proton and a doublet of triplets for the -CH₂- protons of the difluoroethyl group. Signals for the methyl group (singlet) and the pyrazole ring proton (singlet) would also be present, along with a broad singlet for the amine protons.

-

¹³C NMR: The carbon attached to the two fluorine atoms will exhibit a triplet due to C-F coupling. Other expected signals include those for the pyrazole ring carbons, the methyl carbon, and the methylene carbon of the ethyl group.

-

¹⁹F NMR: A signal corresponding to the -CHF₂ group would be observed, likely as a doublet of triplets.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (161.15 g/mol ).

Potential Applications in Medicinal Chemistry

The structural motifs present in 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine suggest its potential as a valuable building block in drug discovery programs.[2]

-

Kinase Inhibitors: The aminopyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors used in oncology. The substituents at the N1 and C3 positions can be further elaborated to target the active site of specific kinases.

-

Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[11] The introduction of fluorine can enhance the lipophilicity and cell membrane permeability of the compound, potentially leading to improved antimicrobial potency.

-

Central Nervous System (CNS) Agents: The ability of fluorine to modulate pKa and lipophilicity can be advantageous for designing drugs that can cross the blood-brain barrier. Pyrazole-based compounds have been investigated for various CNS targets.

-

Agrochemicals: Fluorinated pyrazoles are also prevalent in the agrochemical industry as herbicides and insecticides, suggesting another potential avenue for the application of this compound.[2]

Safety and Handling

While specific toxicity data for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine is not available, general precautions for handling aminopyrazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine is a fluorinated aminopyrazole derivative with significant potential as a building block in the development of novel therapeutics and other bioactive compounds. Although specific data for this compound is limited, a robust synthetic strategy can be proposed based on established chemical principles. The combination of the pharmacologically privileged aminopyrazole core with the beneficial properties of the difluoroethyl group makes this molecule a compelling target for further investigation by researchers in the fields of medicinal chemistry and materials science.

References

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry. [Link]

- 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]

- 3-amino-5-methyl pyrazole. PharmaCompass.com. [Link]

- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

- Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Chemical Reviews. [Link]

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. [Link]

- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2001). Synthetic Communications. [Link]

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules. [Link]

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2006). The Journal of Organic Chemistry. [Link]

- Material Safety Data Sheet - 3-Aminopyrazole, 98%. Cole-Parmer. [Link]

- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2018). eGrove - University of Mississippi. [Link]

- SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenyl-1H-pyrazole. Fisher Scientific. [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]

- Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

- Characteristics of the Synthesized N-Alkylated Pyrazoles 2. ResearchGate. [Link]

- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2015). Tropical Journal of Pharmaceutical Research. [Link]

- Sci-Hub. [Link]

Sources

- 1. Pyrazole and Thiazole Derivatives in Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine

Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for substitution at multiple positions, enabling fine-tuning of physicochemical and pharmacological properties. The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Specifically, the 2,2-difluoroethyl group can confer unique conformational constraints and electronic properties. The target molecule, 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine, is a key building block for the synthesis of various pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers in drug development.[4][5][6]

This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core pyrazole ring can be constructed first, followed by the introduction of the 2,2-difluoroethyl group onto one of the ring nitrogen atoms. This strategy allows for the synthesis of a common intermediate, 3-methyl-1H-pyrazol-5-amine, which can then be selectively alkylated.

Key Synthetic Steps:

-

Formation of the Pyrazole Core: Synthesis of 3-methyl-1H-pyrazol-5-amine from readily available starting materials.

-

N-Alkylation: Regioselective introduction of the 2,2-difluoroethyl group onto the pyrazole ring.

Figure 1: Retrosynthetic analysis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine.

Part 1: Synthesis of the Core Intermediate: 3-methyl-1H-pyrazol-5-amine

The synthesis of 3-methyl-1H-pyrazol-5-amine is a well-established process, most commonly achieved through the cyclocondensation reaction of a β-ketonitrile with hydrazine.[7][8] A particularly efficient method utilizes cyanoacetone or its alkali metal salt as the starting material.[7]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl of cyanoacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Detailed Experimental Protocol: Synthesis of 3-methyl-1H-pyrazol-5-amine

Materials:

-

Sodium cyanoacetone

-

Hydrazine hydrate (or a hydrazinium salt)[7]

-

Hydrochloric acid (10% aqueous solution)

-

Toluene

-

Ethanol

Procedure:

-

To a stirred mixture of sodium cyanoacetone (1.0 eq) and hydrazine hydrate (0.9 eq) in water, slowly add 10% aqueous hydrochloric acid (1.0 eq) at a temperature maintained between 15-20°C.

-

Allow the reaction temperature to rise to and be maintained at 35°C for approximately 4 hours.[7]

-

Adjust the pH of the reaction mixture to 3 with concentrated hydrochloric acid.

-

Add toluene to the reaction mixture and remove the water via azeotropic distillation.

-

After water removal, add an equal volume of ethanol to precipitate the sodium chloride byproduct.

-

Filter off the precipitated salt and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 3-methyl-1H-pyrazol-5-amine as a solid.[7]

| Parameter | Value | Reference |

| Starting Material | Sodium Cyanoacetone | [7] |

| Reagent | Hydrazine Hydrate | [7] |

| Solvent | Water, Toluene, Ethanol | [7] |

| Reaction Temperature | 15-35°C | [7] |

| Reaction Time | ~4 hours | [7] |

| Typical Yield | 70-90% | [7] |

Table 1: Key parameters for the synthesis of 3-methyl-1H-pyrazol-5-amine.

Part 2: Regioselective N-Alkylation with a 2,2-Difluoroethyl Moiety

The N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of regioisomers.[1][9][10] Achieving high regioselectivity for the desired N1-alkylated product is a critical challenge. The choice of the alkylating agent, base, and solvent system plays a crucial role in directing the alkylation to the desired nitrogen atom.[9][11]

Causality behind Experimental Choices:

-

Alkylation Agent: While 2,2-difluoroethyl halides can be used, more reactive electrophiles such as 2,2-difluoroethyl triflate or tosylate are often preferred to achieve higher yields and shorter reaction times.

-

Base: A non-nucleophilic base such as potassium carbonate or cesium carbonate is typically employed to deprotonate the pyrazole nitrogen without competing in the alkylation reaction.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable for this type of reaction as it can effectively solvate the ions involved in the reaction.

Detailed Experimental Protocol: Synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine

Materials:

-

3-methyl-1H-pyrazol-5-amine

-

2,2-difluoroethyl trifluoromethanesulfonate (or a similar reactive electrophile)

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add a solution of 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine.

Figure 2: Overall experimental workflow for the synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine, a valuable building block in drug discovery. The two-step process, involving the initial formation of the pyrazole core followed by a regioselective N-alkylation, is a robust strategy that can be adapted for the synthesis of a variety of N-substituted pyrazole derivatives. Further optimization of reaction conditions, particularly for the N-alkylation step, could lead to even higher yields and improved process efficiency. The principles and protocols outlined herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel pharmaceutical agents.

References

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Design and Synthesis of 2-(1-Alkylaminoalkyl)pyrazolo[1,5-a]pyrimidines as New Respiratory Syncytial Virus Fusion Protein Inhibitors. (2020). PubMed. Retrieved January 18, 2026, from [Link]

-

6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile CAS 1207836-10-9. (n.d.). Home Sunshine Pharma. Retrieved January 18, 2026, from [Link]

-

Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. (2002). PubMed. Retrieved January 18, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 18, 2026, from [Link]

-

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

-

Synthesis and antimicrobial activity of some new pyrazole, fused pyrazolo[3,4-d]-pyrimidine and pyrazolo[4,3-e][1][7][12]-triazolo[1,5-c]pyrimidine derivatives. (2008). PubMed. Retrieved January 18, 2026, from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

-

New synthesis of fluorinated pyrazoles. (2010). PubMed. Retrieved January 18, 2026, from [Link]

-

6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. (n.d.). Jinan Million Pharmaceutical Co., Ltd. Retrieved January 18, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved January 18, 2026, from [Link]

- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (2013). Google Patents.

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved January 18, 2026, from [Link]

-

(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

-

New Synthesis of Fluorinated Pyrazoles. (2010). ACS Publications. Retrieved January 18, 2026, from [Link]

-

4,4‐Difluoro‐1H‐pyrazoles synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). Chem-Space. Retrieved January 18, 2026, from [Link]

-

3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved January 18, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 4. Design and Synthesis of 2-(1-Alkylaminoalkyl)pyrazolo[1,5-a]pyrimidines as New Respiratory Syncytial Virus Fusion Protein Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some new pyrazole, fused pyrazolo[3,4-d]-pyrimidine and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Application of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine Structural Analogs as Kinase Inhibitors

Introduction

The 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine scaffold represents a confluence of privileged structural motifs in modern medicinal chemistry. The pyrazole core is a versatile heterocyclic system found in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in a variety of intermolecular interactions.[1][2] The 5-amino-substituted pyrazole, in particular, has emerged as a potent "hinge-binding" motif in a multitude of kinase inhibitors, effectively mimicking the adenine portion of ATP.[3]

The introduction of a difluoroethyl group at the N-1 position is a strategic decision rooted in the principles of fluorine chemistry. The geminal difluoro group can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and pKa, without introducing significant steric bulk. This often leads to improved pharmacokinetic profiles and enhanced binding affinity for the target protein.

This technical guide provides a comprehensive overview of the synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine and its structural analogs. It further delves into their application as kinase inhibitors, with a focus on the structure-activity relationships (SAR) that govern their potency and selectivity. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their own discovery programs.

Synthetic Strategies

The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine and its analogs can be approached through a modular strategy, focusing on the preparation of key precursors and their subsequent cyclization. The most convergent and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[4]

Synthesis of the Core Molecule: 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine

The synthesis of the title compound can be achieved in a two-step process, beginning with the preparation of the key intermediate, 2,2-difluoroethylhydrazine.

Workflow for the Synthesis of the Core Molecule

Caption: Synthetic workflow for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine.

Protocol 1: Synthesis of 2,2-difluoroethylhydrazine

-

Rationale: The N-alkylation of hydrazine is a standard method for producing substituted hydrazines.[5][6] To avoid dialkylation and other side reactions, it is often preferable to use a mono-protected hydrazine or a large excess of hydrazine hydrate. The synthesis begins with the conversion of the commercially available 2,2-difluoroethanol to a more reactive species with a good leaving group, such as a tosylate or a halide.

-

Step 1: Preparation of 2,2-difluoroethyl tosylate.

-

To a solution of 2,2-difluoroethanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

-

-

Step 2: Reaction with hydrazine.

-

To a solution of hydrazine hydrate (10 eq) in ethanol, add the crude 2,2-difluoroethyl tosylate (1.0 eq).

-

Heat the reaction mixture to reflux and stir for 12-18 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure to obtain 2,2-difluoroethylhydrazine. Caution: Hydrazine derivatives can be toxic and potentially explosive. Handle with appropriate care.

-

Protocol 2: Synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine

-

Rationale: The cyclocondensation of a β-ketonitrile with a hydrazine is a robust and regioselective method for the synthesis of 5-aminopyrazoles.[4] The reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular cyclization onto the nitrile.

-

Step 1: Preparation of 3-oxobutanenitrile.

-

This starting material is commercially available. Alternatively, it can be synthesized via the Claisen condensation of ethyl acetoacetate and acetonitrile using a strong base like sodium ethoxide.

-

-

Step 2: Cyclocondensation.

-

In a round-bottom flask, dissolve 3-oxobutanenitrile (1.0 eq) and 2,2-difluoroethylhydrazine (1.1 eq) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine.

-

Synthesis of Structural Analogs

The modular nature of this synthesis allows for the straightforward generation of a library of analogs by varying the β-ketonitrile and hydrazine starting materials.

-

Variation at the N-1 position: A variety of substituted hydrazines can be used in place of 2,2-difluoroethylhydrazine to explore the impact of the N-1 substituent on biological activity.

-

Variation at the C-3 position: Different β-ketonitriles can be employed to introduce a range of substituents at the C-3 position. These can be synthesized from the corresponding esters and acetonitrile.

-

Variation at the C-4 position: Substitution at the C-4 position can be achieved by starting with an α-substituted-β-ketonitrile.

-

Derivatization of the 5-amino group: The 5-amino group can be further functionalized, for example, through acylation or reductive amination, to explore additional binding interactions with the target protein.

Structural Analogs and Structure-Activity Relationships (SAR) as Kinase Inhibitors

Aminopyrazole-based compounds have been extensively explored as inhibitors of a variety of protein kinases, including p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The general binding mode of 5-aminopyrazole inhibitors involves the formation of two hydrogen bonds between the 5-amino group and the N-2 of the pyrazole ring with the "hinge" region of the kinase ATP-binding site. The substituents at the N-1, C-3, and C-4 positions project into different pockets of the active site, and their nature significantly influences the inhibitor's potency and selectivity.

Data Presentation: SAR of Aminopyrazole-based Kinase Inhibitors

The following table summarizes the structure-activity relationships for a series of aminopyrazole analogs targeting p38α MAP kinase and FGFR2/3.

| Compound ID | R1 (N-1) | R2 (C-3) | R3 (C-4) | Target Kinase | IC50 (nM) | Reference |

| Core | -CH2CHF2 | -CH3 | -H | (Predicted Target) | - | - |

| A-1 | -t-Butyl | -CH3 | -H | p38α | 150 | [9] |

| A-2 | 2,4-Di-F-Ph | -CH3 | -H | p38α | 8.48 (pIC50) | [7] |

| A-3 | 2,5-Di-F-Ph | -CH3 | -Cl | p38α | 8.96 (pIC50) | [7] |

| B-1 | 2,6-diCl-4-MeO-Ph | -H | Acrylamide moiety | FGFR2 | 10 | [8] |

| B-2 | 2,6-diCl-4-MeO-Ph | -H | Acrylamide moiety | FGFR2 V564F | 12 | [8] |

| B-3 | 2,6-diCl-4-EtO-Ph | -H | Acrylamide moiety | FGFR2 | 5 | [8] |

Note: pIC50 is the negative logarithm of the IC50 value in molar.

Discussion of SAR

-

N-1 Substituent: The N-1 position is often solvent-exposed or points towards the "gatekeeper" residue of the kinase. Large, hydrophobic groups, particularly substituted phenyl rings, are often well-tolerated and can significantly enhance potency. For p38α inhibitors, a 2,4-difluorophenyl group (A-2) is a common and effective substituent.[7] In the case of FGFR inhibitors, a 2,6-dichloro-4-methoxyphenyl group (B-1, B-2) has been shown to be optimal for potent inhibition of both wild-type and gatekeeper mutant forms of the enzyme.[8] The 2,2-difluoroethyl group in our core molecule offers a less bulky, more polar alternative that may confer favorable pharmacokinetic properties.

-

C-3 Substituent: The C-3 position typically points towards the interior of the ATP-binding pocket. Small alkyl groups like methyl are generally well-tolerated. More extensive modifications at this position would require careful consideration of the target kinase's specific topology.

-

C-4 Substituent: The C-4 position can be modified to pick up additional interactions or to tune the electronics of the pyrazole ring. For example, the introduction of a chlorine atom at C-4 (A-3) can enhance potency in p38α inhibitors.[7] In the context of covalent FGFR inhibitors, the C-4 position is often used as an attachment point for an electrophilic "warhead" (such as an acrylamide) that can form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition and high potency against gatekeeper mutants (B-1, B-2, B-3).[8]

Biological Context and Signaling Pathways

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[4][10] Dysregulation of the p38 pathway is implicated in a range of inflammatory diseases and cancers. Small molecule inhibitors targeting p38α, the most well-studied isoform, have been the subject of intense research.

p38 MAPK Signaling Pathway Diagram

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for pyrazole inhibitors.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[11][12] Aberrant FGFR signaling, often due to gene amplification, mutations, or fusions, is a key driver in various cancers, including bladder, lung, and gastric cancers.

FGFR Signaling Pathway Diagram

Caption: Key components of the FGFR signaling pathway and inhibition by pyrazole-based compounds.

Experimental Protocols

Protocol 3: General Procedure for Kinase Inhibition Assay (Example: p38α)

-

Rationale: A variety of assay formats can be used to measure kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The following is a general protocol for a fluorescence-based assay using a commercially available kit.

-

Materials:

-

Recombinant human p38α kinase

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

384-well microplate

-

Plate reader capable of measuring fluorescence polarization or intensity.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted compounds to the wells of the microplate.

-

Add the p38α enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution provided in the kit.

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Conclusion and Future Directions

The 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine scaffold is a promising starting point for the development of novel kinase inhibitors. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries. The structure-activity relationships for related compounds provide a clear roadmap for optimizing potency and selectivity against specific kinase targets.

Future work in this area should focus on:

-

Exploring a wider range of N-1 substituents: While fluorinated groups are advantageous, other small, polar groups could also impart favorable properties.

-

Developing selective inhibitors: By systematically modifying the C-3 and C-4 positions, it may be possible to develop inhibitors that are highly selective for a single kinase or a specific kinase subfamily.

-

Investigating novel mechanisms of action: While ATP-competitive inhibition is the most common mechanism for this class of compounds, the potential for allosteric or covalent inhibition should also be explored.

-

In vivo evaluation: Promising compounds identified from in vitro screening should be advanced to cellular and animal models to assess their efficacy and pharmacokinetic properties.

By leveraging the principles of medicinal chemistry and a deep understanding of kinase biology, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 695-717. Available at: [Link]

-

Schematic diagram of the four major FGFR signalling pathways and location of binding sites for FGFR-targeting agents. ResearchGate. Available at: [Link]

-

An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (2020). Journal of Biological Chemistry, 295(30), 10223-10242. Available at: [Link]

-

Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. Available at: [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). Arabian Journal of Chemistry, 10, S1629-S1637. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834. Available at: [Link]

-

Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (2007). Journal of Biological Chemistry, 282(44), 32181-32191. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3749. Available at: [Link]

-

The Fibroblast Growth Factor signaling pathway. (2012). The Journal of Cell Science, 125(Pt 19), 4423-4426. Available at: [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). Arabian Journal of Chemistry, 10, S1629-S1637. Available at: [Link]

-

Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. ResearchGate. Available at: [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2021). ACS Medicinal Chemistry Letters, 12(1), 93-98. Available at: [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2021). ACS Medicinal Chemistry Letters, 12(1), 93-98. Available at: [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Chemical Reviews Letters, 8, 930-940. Available at: [Link]

-

The structures of some FGFR inhibitors. ResearchGate. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(23), 7335. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 277, 116768. Available at: [Link]

-

Synthetic methodology for alkyl substituted hydrazines. ResearchGate. Available at: [Link]

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (2007). Organic Letters, 9(6), 1097-1099. Available at: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). Beilstein Journal of Organic Chemistry, 20, 313-320. Available at: [Link]

-

Methods of preparation of Alkyl Halides. (2022). YouTube. Available at: [Link]

-

Common Methods of Preparation for Haloalkanes. Unacademy. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). Molecules, 27(19), 6529. Available at: [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Ascendant Role of Difluoroethyl Pyrazole Derivatives in Modern Chemistry: A Technical Guide to Their Biological Activities

Introduction: The Strategic Advantage of Fluorine in Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the development of biologically active molecules.[1][2] Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in medicinal and agricultural chemistry.[1] The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool to enhance molecular properties, including metabolic stability, binding affinity, and lipophilicity.[3] Among fluorinated motifs, the difluoroethyl group offers a unique balance of electronic properties and steric bulk, leading to a new generation of pyrazole derivatives with potent and selective biological activities.

This technical guide provides an in-depth exploration of the diverse biological activities of difluoroethyl pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to illuminate the causality behind their efficacy.

Section 1: Fungicidal Activity - Targeting the Fungal Powerhouse

A significant class of difluoroethyl pyrazole derivatives demonstrates potent fungicidal properties, primarily by targeting the succinate dehydrogenase (SDH) enzyme.[4][5] These compounds, often belonging to the pyrazole-4-carboxamide class, are integral to modern crop protection as SDH inhibitors (SDHIs).[4][6]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex embedded in the inner mitochondrial membrane of fungal cells. It plays a dual role in cellular metabolism: it is a key enzyme in the tricarboxylic acid (TCA) cycle and an essential component of the mitochondrial electron transport chain (ETC).[7]

Difluoroethyl pyrazole carboxamides act as potent inhibitors of SDH.[5] They bind to the ubiquinone-binding site (Q-site) of the enzyme complex, physically blocking the reduction of ubiquinone to ubiquinol.[8] This inhibition has two catastrophic consequences for the fungus:

-

Disruption of the TCA Cycle: The oxidation of succinate to fumarate is halted, leading to a metabolic bottleneck.

-

Cessation of Aerobic Respiration: The transfer of electrons to the rest of the ETC is blocked, crippling the production of ATP, the cell's primary energy currency.

This dual assault on the fungus's energy production leads to the inhibition of spore germination, germ tube elongation, and mycelial growth, ultimately resulting in fungal death.[9] Molecular docking studies have shown that the carbonyl oxygen atom of the carboxamide linker can form crucial hydrogen bonds with amino acid residues like TYR58 and TRP173 within the SDH binding pocket, anchoring the inhibitor in place.[5]

Quantitative Data: Antifungal Efficacy

The efficacy of fungicidal compounds is typically quantified by their half-maximal effective concentration (EC₅₀), which is the concentration required to inhibit 50% of fungal growth. The table below summarizes the in vitro antifungal activities of a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives against various plant pathogenic fungi.

| Compound ID | Target Fungus | EC₅₀ (µg/mL)[5] |

| 9m | Rhizoctonia solani | 0.13 |

| Botrytis cinerea | 0.86 | |

| Sclerotinia sclerotiorum | 0.54 | |

| Gibberella zeae | 1.28 | |

| 9j | Rhizoctonia solani | 0.25 |

| Botrytis cinerea | 1.57 | |

| Sclerotinia sclerotiorum | 0.93 | |

| Gibberella zeae | 2.16 | |

| Boscalid (Control) | Rhizoctonia solani | 0.31 |

| Botrytis cinerea | 2.14 | |

| Sclerotinia sclerotiorum | 1.87 | |

| Gibberella zeae | 4.52 |

Note: Lower EC₅₀ values indicate higher antifungal activity. Compound 9m is N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[5]

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol details a standard method for determining the EC₅₀ values of test compounds against pathogenic fungi.

1.3.1. Materials

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm diameter)

-

Test compound stock solution (e.g., 10,000 µg/mL in DMSO)

-

Sterile water

-

Fungal cultures of interest (e.g., Rhizoctonia solani) actively growing on PDA

-

Cork borer (5 mm diameter)

-

Incubator set to 25 °C

-

Digital calipers

1.3.2. Procedure

-

Preparation of Medicated Plates:

-

Autoclave the PDA medium and cool it to approximately 50-60 °C in a water bath.

-

Prepare a series of dilutions of the test compound stock solution. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) to avoid solvent toxicity.

-

Prepare a control plate containing only PDA and the same concentration of DMSO used in the treatment plates.

-

Pour approximately 20 mL of the medicated or control PDA into each sterile Petri dish and allow it to solidify.

-

-

Inoculation:

-

Using the sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.

-

Aseptically transfer the mycelial disc to the center of each prepared PDA plate, with the mycelium-side facing down.

-

-

Incubation:

-

Seal the Petri dishes with paraffin film.

-

Incubate the plates at 25 °C in the dark until the fungal growth in the control plate has reached nearly the edge of the dish.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the average diameter for each treatment and the control.

-

Determine the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] × 100

-

Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

-

-

Use probit analysis software to plot the inhibition percentage against the logarithm of the compound concentration and calculate the EC₅₀ value.

-

Section 2: Herbicidal Activity - Disrupting Weed Proliferation

The introduction of a difluoroethyl or related fluoroalkyl group at the N1 position of the pyrazole ring has led to the discovery of potent herbicides.[3][10] These compounds can exhibit excellent pre- and post-emergence activity against a range of both monocotyledonous and dicotyledonous weeds, often with good crop selectivity.[10][11]

Mechanism of Action: Multiple and Varied Targets

The herbicidal mechanisms of pyrazole derivatives are diverse. While some, like pyraflufen-ethyl, are known protoporphyrinogen oxidase (PPO) inhibitors, the precise mode of action for many newer N-fluoroalkyl pyrazoles is an active area of research.[3] Some derivatives have been shown to induce bleaching activity in green weeds, suggesting an inhibition of carotenoid biosynthesis.[3] Carotenoids are essential pigments that protect chlorophyll from photooxidation; their absence leads to rapid chlorophyll destruction and plant death.

Quantitative Data: Pre-emergence Herbicidal Efficacy

The following table presents the pre-emergence herbicidal activity of a novel trifluoroethyl pyrazole derivative against various weeds, demonstrating its efficacy and crop safety.

| Weed/Crop Species | Compound 11a (% Inhibition at 150 g a.i./ha)[10] | Metolachlor (% Inhibition at 150 g a.i./ha)[10] |

| Digitaria sanguinalis (Large crabgrass) | 95 | 80 |

| Echinochloa crus-galli (Barnyard grass) | 95 | 85 |

| Amaranthus retroflexus (Redroot pigweed) | 100 | 90 |

| Abutilon theophrasti (Velvetleaf) | 100 | 95 |

| Maize (Safety) | 0 | 0 |

| Rape (Safety) | 5 | 10 |

Note: Compound 11a is a novel N-(2,2,2)-trifluoroethylpyrazole derivative. Higher inhibition percentages indicate greater herbicidal activity. Lower percentages for crops indicate better safety.[10]

Experimental Protocol: Greenhouse Pre-emergence Herbicidal Bioassay

This protocol outlines a method to assess the pre-emergence herbicidal activity of test compounds.[12][13]

2.3.1. Materials

-

Plastic pots (e.g., 10 cm diameter)

-

Potting soil mix (e.g., sandy loam)

-

Seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus) and crop species (e.g., maize)

-

Test compound formulated as an emulsifiable concentrate or wettable powder

-

Laboratory sprayer calibrated to deliver a specific volume

-

Greenhouse with controlled temperature (25±2 °C) and light conditions

2.3.2. Procedure

-

Potting and Sowing:

-

Fill the plastic pots with the potting soil mix.

-

Sow the seeds of each test species into separate pots at a depth of 0.5-1.0 cm.

-

Lightly water the soil.

-

-

Herbicide Application:

-

Prepare spray solutions of the test compound at various application rates (e.g., 75, 150, 300 g active ingredient per hectare). Include a non-treated control and a commercial standard herbicide for comparison.

-

Arrange the pots in the laboratory sprayer.

-

Apply the herbicide solutions evenly to the soil surface.

-

-

Incubation and Observation:

-

Transfer the treated pots to the greenhouse.

-

Water the pots as needed to maintain adequate soil moisture.

-

After a set period (e.g., 15-20 days after treatment), visually assess the herbicidal effect.

-

-

Data Collection and Analysis:

-

Evaluate the percentage of inhibition or injury for each pot on a scale of 0% (no effect) to 100% (complete kill) compared to the non-treated control.

-

Alternatively, harvest the above-ground plant material, dry it in an oven at 70 °C for 48 hours, and weigh it. Calculate the percent reduction in fresh or dry weight relative to the control.

-

Section 3: Insecticidal Activity - Modulating Ion Channels

Phenylpyrazole and pyrazole amide derivatives are crucial classes of insecticides. The incorporation of fluorine atoms into these structures can significantly enhance their insecticidal potency.[8] A primary target for many of these advanced insecticides is the ryanodine receptor (RyR), a calcium ion channel critical for muscle function in insects.[2][14]

Mechanism of Action: Ryanodine Receptor (RyR) Activation

Ryanodine receptors are large ion channels located on the membrane of the sarcoplasmic reticulum in muscle cells.[14] Their function is to regulate the release of stored calcium (Ca²⁺) into the cytoplasm, which is the trigger for muscle contraction.

Diamide insecticides, a class that includes advanced pyrazole derivatives, act as potent activators of insect RyRs.[15] They bind to a site on the receptor that is distinct from the binding site of ryanodine itself.[16] This binding locks the channel in an open state, leading to an uncontrolled and continuous leakage of Ca²⁺ from the sarcoplasmic reticulum. The consequences for the insect are severe:

-

Depletion of internal calcium stores.

-

Impaired muscle function, leading to rapid feeding cessation.

-

Paralysis and eventual death.

A key advantage of these insecticides is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for non-target organisms.[14][15]

Experimental Protocol: Leaf-Dip Bioassay for Lepidopteran Pests

This protocol is a standard method for evaluating the efficacy of insecticides against chewing insects like the diamondback moth (Plutella xylostella).[17][18][19]

3.2.1. Materials

-

Host plant leaves (e.g., cabbage or rapeseed)

-

Test insecticide stock solution in a suitable solvent (e.g., DMSO)

-

Distilled water containing a surfactant (e.g., 0.1% Triton X-100)

-

Beakers for preparing dilutions

-

Forceps

-

Paper towels

-

Ventilated containers or Petri dishes lined with filter paper

-

Second or third-instar larvae of Plutella xylostella

-

Fine paintbrush for handling larvae

-

Growth chamber or incubator with controlled conditions (e.g., 25 °C, 60% RH, 16:8 L:D photoperiod)

3.2.2. Procedure

-

Preparation of Treatment Solutions:

-

Prepare a series of insecticide dilutions in the surfactant-water solution. Start with a control (surfactant-water only) and create a range of concentrations to establish a dose-response curve.

-

-

Leaf Treatment:

-

Using forceps, individually dip each leaf disc into a treatment solution for 10 seconds with gentle agitation.

-

Start with the control solution and progress from the lowest to the highest insecticide concentration to avoid cross-contamination.

-

Place the dipped leaves on paper towels to air dry.

-

-

Insect Infestation:

-

Once the leaves are dry, place one treated leaf disc into each labeled container.

-

Using a fine paintbrush, carefully transfer a set number of larvae (e.g., 10) onto each leaf disc.

-

Seal the containers. Use at least four replicates per concentration.

-

-

Incubation and Assessment:

-

Place the containers in the growth chamber.

-

Assess larval mortality after a specific period, which depends on the insecticide's mode of action. For diamide insecticides, a 96-hour assessment is recommended.[18]

-

Larvae are considered dead if they cannot move in a coordinated manner when gently prodded with the paintbrush.

-

-

Data Analysis:

-

Calculate the average mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary.

-

Use probit or logit analysis to determine the LC₅₀ (lethal concentration for 50% of the population).

-

Section 4: Potential Therapeutic Activity - Anticancer Applications

The structural features of pyrazoles make them attractive scaffolds in medicinal chemistry, and fluorinated derivatives have been extensively investigated for various therapeutic applications, including as anticancer agents.[20][21][22] Their mechanism of action in this context is often multifactorial, involving the inhibition of key enzymes in cell signaling pathways.

Mechanism of Action: Multi-Target Inhibition in Cancer Cells

Difluoroethyl pyrazole derivatives can exert anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many pyrazole derivatives are designed to target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs), which are often overactive in cancer cells and drive proliferation.[20]

-

Tubulin Polymerization Inhibition: Some compounds can interfere with the dynamics of microtubules by binding to tubulin, arresting the cell cycle in the G2/M phase and inducing apoptosis (programmed cell death).[20]

-

Induction of Apoptosis: By inhibiting survival pathways or activating pro-apoptotic proteins, these compounds can trigger the cell's self-destruction mechanism.

The cytotoxic effect is often evaluated across a panel of cancer cell lines to assess both potency and selectivity.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below shows the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PYRIND | MCF7 (Breast) | 39.7 ± 5.8 | [22] |

| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 | [22] |

| Compound 11 | A549 (Lung) | 0.01 | [20][21] |

| PC-3 (Prostate) | 0.65 | [20] | |

| Compound 24 | A549 (Lung) | 8.21 | [20] |

| HCT116 (Colon) | 19.56 | [20] | |

| Etoposide (Control) | A549 (Lung) | ~5-10 | [20] |

Note: Lower IC₅₀ values indicate greater cytotoxic potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[23]

4.3.1. Materials

-

Human cancer cell line of interest (e.g., A549 lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile culture plates

-

Test compound stock solution in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

4.3.2. Procedure

-

Cell Seeding:

-

Harvest and count cells. Seed cells into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

-

Include wells with medium only for blank correction.

-

Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Carefully remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37 °C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[23]

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[23]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Conclusion

The strategic incorporation of the difluoroethyl moiety into the pyrazole scaffold has unequivocally unlocked a new frontier in the development of highly effective biological agents. From disrupting the fundamental energy production in fungi to modulating critical ion channels in insects and inhibiting proliferative pathways in cancer cells, these derivatives demonstrate remarkable versatility and potency. The methodologies and data presented in this guide underscore the importance of a mechanism-based approach to discovery and evaluation. As synthetic chemistry continues to evolve, the rational design of novel difluoroethyl pyrazole derivatives, guided by a deep understanding of their biological interactions, will undoubtedly continue to yield powerful solutions for agriculture and medicine.

References

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

Dong, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81). [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Insecticide Resistance Action Committee (IRAC). (n.d.). Plutella Xylostella. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-